Fmoc-D-Arg(Z)2-OH

Catalog No.
S13649322
CAS No.
910056-53-0
M.F
C37H36N4O8
M. Wt
664.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Arg(Z)2-OH

CAS Number

910056-53-0

Product Name

Fmoc-D-Arg(Z)2-OH

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C37H36N4O8

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m1/s1

InChI Key

SLWMVWWEOHTNTR-JGCGQSQUSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Fmoc-D-Arg(Z)2-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-D-arginine, is a derivative of the amino acid arginine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and two Z (benzyloxycarbonyl) protecting groups on the side chain. This compound is particularly significant in peptide synthesis due to its enhanced stability and compatibility with various coupling reactions. The presence of multiple protecting groups allows for selective deprotection during the synthesis of complex peptides.

, primarily in peptide synthesis:

  • Coupling Reactions: Fmoc-D-Arg(Z)2-OH can be coupled with other amino acids using standard activation methods such as PyBOP or TBTU. These methods facilitate the formation of peptide bonds by activating the carboxyl group of the amino acid for nucleophilic attack by the amino group of another amino acid .
  • Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z groups can be cleaved under hydrogenation conditions or with strong acids, allowing for selective manipulation of the molecule during synthesis .

Fmoc-D-Arg(Z)2-OH exhibits biological activities related to its parent compound, arginine. Arginine is known to play vital roles in various physiological processes, including:

  • Nitric Oxide Production: Arginine is a precursor for nitric oxide, a critical signaling molecule involved in vasodilation and blood flow regulation.
  • Immune Function: It supports immune responses by influencing T-cell function and promoting wound healing.

The biological activities of Fmoc-D-Arg(Z)2-OH are primarily explored in the context of its use in peptides that may have therapeutic applications, such as enhancing immune responses or acting as signaling molecules .

The synthesis of Fmoc-D-Arg(Z)2-OH typically involves several steps:

  • Protection of Arginine: The amino and carboxyl groups of arginine are protected using Fmoc and Z groups.
  • Coupling: The protected arginine is coupled with other amino acids using standard peptide coupling reagents.
  • Deprotection: After peptide synthesis, the protecting groups are removed selectively to yield the final peptide product.

The general procedure includes:

  • Dissolving arginine in an appropriate solvent, adding coupling agents, and monitoring the reaction progress via thin-layer chromatography (TLC).
  • Following completion, deprotecting using piperidine for Fmoc and hydrogenation or acid treatment for Z groups .

Fmoc-D-Arg(Z)2-OH is widely used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require arginine residues.
  • Drug Development: Its derivatives are investigated for potential therapeutic applications due to their biological activities.
  • Research: Used in studies exploring protein interactions and functions.

Interaction studies involving Fmoc-D-Arg(Z)2-OH focus on its role in peptide binding and activity modulation. Research indicates that peptides containing arginine can enhance binding affinity to receptors involved in immune responses. Studies often utilize techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to assess these interactions .

Several compounds share structural similarities with Fmoc-D-Arg(Z)2-OH. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-Arg(Pbf)-OHFmoc protection with Pbf side chainEnhanced stability and solubility compared to Z
Fmoc-Lys(Boc)-OHFmoc protection with Boc side chainLysine derivative used for different peptide contexts
Fmoc-D-Arg(Mtr)-OHFmoc protection with Mtr side chainAcid-labile Mtr group allows for selective deprotection
Boc-D-Arg(Z)-OHBoc protection with Z side chainDifferent protecting group strategy affecting reactivity

The uniqueness of Fmoc-D-Arg(Z)2-OH lies in its dual Z protection, which provides enhanced stability during synthesis and allows for specific deprotection strategies that are beneficial in constructing complex peptides .

XLogP3

7.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

664.25331412 g/mol

Monoisotopic Mass

664.25331412 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-10

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